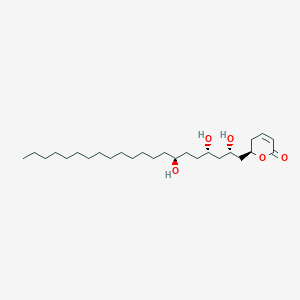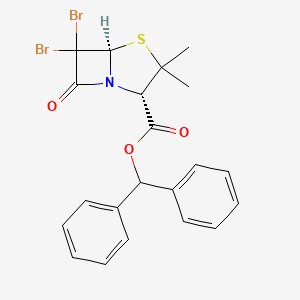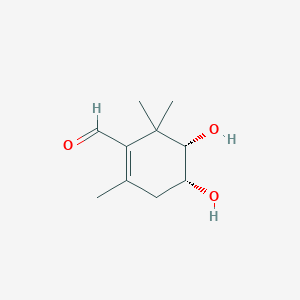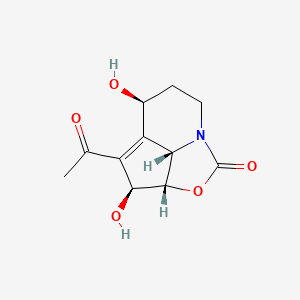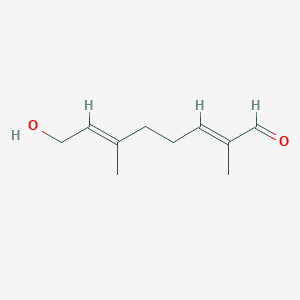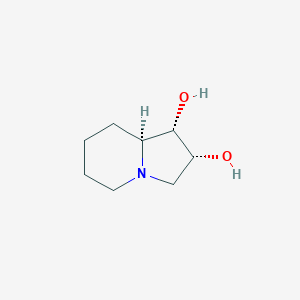
2-Epilentiginosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Epilentiginosine is a natural product found in Astragalus oxyphysus, Ipomoea carnea, and other organisms with data available.
Scientific Research Applications
Enantiocontrolled Synthesis
- 2-Epilentiginosine has been synthesized enantioselectively, demonstrating the chemical capability to produce this compound with high stereochemical control. This synthesis approach is significant for the study of naturally occurring indolizidines (Rasmussen, Delair, & Greene, 2001).
Pathway Towards Trans-Dihydroxy Alkylpyrrolidines and Piperidines
- The compound has been used to develop a synthetic pathway for trans-3,4-dihydroxy-2-alkylpyrrolidines and piperidines, highlighting its utility in complex organic syntheses (Kang, Kim, & Rhee, 2014).
Antiepileptogenic Treatments
- Though not directly related to 2-Epilentiginosine, research in antiepileptogenic treatments explores diverse therapies including antiseizure drugs and novel molecular targets, which could indirectly influence the therapeutic potential of related compounds (Kaminski, Rogawski, & Klitgaard, 2014).
Epilepsy and Seizure Models
- Studies on epilepsy and seizure models provide insights into the broader context of neurological research, which may intersect with the pharmacological applications of compounds like 2-Epilentiginosine (Chen et al., 2017).
Metabolomics in Drug-Resistant Epilepsy
- Metabolomic studies in drug-resistant epilepsy could be relevant for understanding how different compounds, including 2-Epilentiginosine, might interact with or affect metabolic pathways in neurological conditions (Murgia et al., 2017).
Neurotherapeutic Strategies
- Research into neurotherapeutic strategies, including the role of COX-2 in epilepsy, presents a broader context in which the therapeutic potential of 2-Epilentiginosine might be evaluated (Rawat, Kukal, Dahiya, & Kukreti, 2019).
Adenosine as a Neuromodulator
- The role of adenosine as a neuromodulator in neurological diseases may offer insights into the potential mechanisms or pathways that could be relevant to 2-Epilentiginosine's effects (Boison, 2008).
Harmonization of Preclinical Data
- The harmonization of preclinical data in epilepsy research provides a framework for assessing the effects and applications of various compounds, possibly including 2-Epilentiginosine (Lapinlampi et al., 2017).
Novel Natural Drugs for Age-Related Diabetes
- Exploring natural drugs for the treatment of age-related diabetes, such as Enteromorpha prolifera oligosaccharide, might indirectly relate to the potential applications of 2-Epilentiginosine in metabolic disorders (Ouyang et al., 2021).
properties
CAS RN |
108866-42-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
SQECYPINZNWUTE-RNJXMRFFSA-N |
Isomeric SMILES |
C1CCN2C[C@H]([C@H]([C@@H]2C1)O)O |
SMILES |
C1CCN2CC(C(C2C1)O)O |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O |
synonyms |
2-epilentiginosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





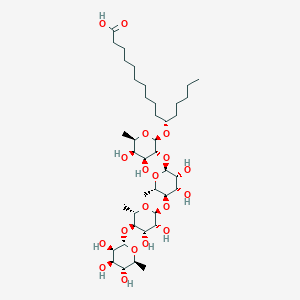
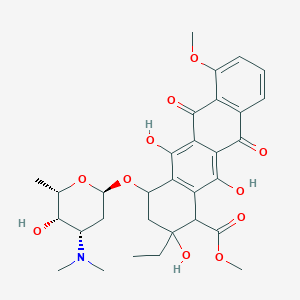
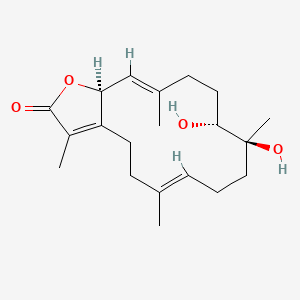
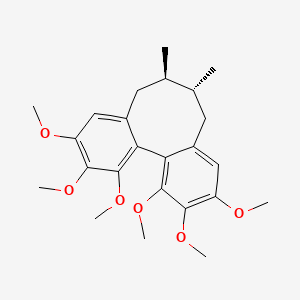
![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)
